N-Hydroxy-4-iodo-benzamidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7IN2O |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
N'-hydroxy-4-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI Key |
IZOWTMSTHJGGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)I |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N Hydroxy 4 Iodo Benzamidine and Its Analogues
De Novo Synthesis of the N-Hydroxy-4-iodo-benzamidine Core
The foundational step in synthesizing this compound is the construction of the benzamidine (B55565) core. Several classical and modern organic synthesis techniques are utilized for this purpose.
Pinner Synthesis Approaches to Amidines
The Pinner reaction is a well-established method for the synthesis of amidines from nitriles. nrochemistry.comjk-sci.comwikipedia.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester salt, commonly known as a Pinner salt. nrochemistry.comwikipedia.orgorganic-chemistry.org This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. nrochemistry.comwikipedia.orgyoutube.com
The reaction is initiated by the protonation of the nitrile by gaseous HCl, which forms a nitrilium ion. Subsequent nucleophilic attack by an alcohol produces the Pinner salt. nrochemistry.com For the synthesis of the benzamidine core, a benzonitrile (B105546) derivative would be the starting material. The Pinner salt is typically not isolated and is treated in situ with ammonia to afford the benzamidine. wikipedia.org A wide array of nitriles, including both aliphatic and aromatic variants, are compatible with this reaction, although sterically hindered nitriles may present challenges. nrochemistry.comyoutube.com It is crucial to maintain anhydrous conditions and low temperatures to prevent the thermodynamically unstable imino ester salt from rearranging into an amide and an alkyl chloride. jk-sci.comwikipedia.org
| Reaction Step | Description | Key Reagents |
| 1. Nitrilium Ion Formation | Acid-catalyzed protonation of the nitrile. | Nitrile, Anhydrous HCl |
| 2. Pinner Salt Formation | Nucleophilic attack of an alcohol on the nitrilium ion. | Alcohol |
| 3. Amidine Synthesis | Reaction of the Pinner salt with ammonia. | Ammonia |
Conversion of Nitriles to Amidoximes (N-hydroxy-benzamidines)
The most direct and widely used method for the synthesis of N-hydroxy-benzamidines, also known as amidoximes, is the reaction of the corresponding nitrile with hydroxylamine (B1172632). nih.govnih.gov This method is often preferred due to the ready availability of nitrile starting materials and generally leads to high yields of the amidoxime (B1450833) product. nih.gov
The reaction is typically carried out by heating a mixture of the nitrile and hydroxylamine hydrochloride with a base, such as sodium carbonate or triethylamine, in an alcohol solvent like ethanol (B145695) or methanol. nih.gov The base is necessary to generate free hydroxylamine in situ from its hydrochloride salt. nih.gov Reaction times can vary from one to 48 hours depending on the specific substrate. nih.gov Alternatively, using an aqueous solution of hydroxylamine can eliminate the need for a base and may lead to shorter reaction times. nih.gov Recent advancements have also explored solvent-free synthesis under ultrasonic irradiation, which can significantly reduce reaction times and maintain high yields. nih.gov For the synthesis of this compound, the starting material would be 4-iodobenzonitrile (B145841). nih.govsigmaaldrich.comtcichemicals.com
| Method | Reagents | Conditions | Advantages |
| Classical Method | Nitrile, Hydroxylamine hydrochloride, Base (e.g., Na2CO3) | Refluxing alcohol (e.g., ethanol) | High yields, readily available starting materials nih.gov |
| Aqueous Hydroxylamine | Nitrile, Aqueous hydroxylamine | Ambient or elevated temperature | No base required, potentially shorter reaction time nih.gov |
| Ultrasonic Irradiation | Nitrile, Hydroxylamine | Solvent-free | Short reaction times, high yields, environmentally friendly nih.gov |
Coupling Reactions for Benzamidine Derivatives
Modern cross-coupling reactions provide powerful tools for the synthesis of aryl amidines. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is a prominent example. libretexts.orgyoutube.com This reaction typically involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgyoutube.com
In the context of benzamidine synthesis, a suitably protected amidine-containing coupling partner can be reacted with an arylboronic acid. For instance, a protected thiopseudourea can function as an amidine-forming cross-coupling partner in a palladium-catalyzed reaction with a boronic acid in the presence of a copper(I) carboxylate co-catalyst. nih.gov This approach allows for the construction of fully protected benzamidines in good to excellent yields. nih.gov The Suzuki-Miyaura coupling is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents. youtube.com The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the carbon-carbon bond and regenerate the catalyst. libretexts.orgyoutube.com
Synthesis of Iodinated Benzamidine Derivatives
The introduction of an iodine atom onto the benzamidine scaffold is a critical step in the synthesis of this compound. This can be achieved either by direct iodination of a pre-formed benzamidine or by utilizing an iodinated starting material.
Introduction of Iodine Atom into Benzamidine Scaffold
Direct electrophilic iodination of aromatic compounds is a common method for introducing an iodine atom. Molecular iodine (I₂) is a frequently used iodinating agent, often in the presence of an oxidizing agent to generate a more electrophilic iodine species. mdpi.com For the iodination of a benzamidine scaffold, the directing effects of the amidine group would influence the position of iodination.
Palladium-catalyzed C-H iodination has emerged as a powerful technique for the regioselective introduction of iodine. nih.gov These methods often utilize molecular iodine as the iodine source. nih.gov For instance, the ortho-iodination of benzoic acids has been achieved using palladium(II) acetate (B1210297) as a catalyst and potassium iodide as the iodine source in aqueous media. researchgate.net Similar strategies could potentially be adapted for the directed iodination of benzamidine derivatives.
Utilizing Hypervalent Iodine Reagents in Synthesis
Hypervalent iodine reagents have gained prominence as versatile and environmentally benign reagents in organic synthesis. wikipedia.orgnih.govnih.gov These compounds, in which the iodine atom has a formal oxidation state higher than +1, are effective oxidizing agents and can also serve as sources of electrophilic iodine. wikipedia.orgprinceton.edu
Compounds such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and (dichloroiodo)benzene (PhICl₂) are commonly used hypervalent iodine(III) reagents. wikipedia.orgnih.gov They can be used to generate electrophilic halogenating species in situ. For example, the combination of a hypervalent iodine(III) reagent with an iodide salt can be used for the iodination of various organic substrates. uab.cat Directed C-H iodination reactions can also be achieved using hypervalent iodine reagents. For instance, the combination of PhI(OAc)₂ and I₂ can generate IOAc in situ, which has been used for the directed iodination of C(sp²)-H bonds in benzoic acids. nih.gov This approach offers a powerful tool for the regioselective synthesis of iodinated aromatic compounds, which is directly applicable to the synthesis of precursors for this compound.
| Reagent Type | Examples | Applications in Iodination |
| Iodine(III) Reagents | (Diacetoxyiodo)benzene (PhI(OAc)₂), (Dichloroiodo)benzene (PhICl₂) | Oxidative iodination, generation of electrophilic iodine species wikipedia.orguab.cat |
| Iodine(V) Reagents | 2-Iodoxybenzoic acid (IBX) | Used as oxidizing agents in various transformations wikipedia.orgnih.gov |
Derivatization and Analog Synthesis
The generation of analogues of this compound is crucial for exploring structure-activity relationships. Synthetic efforts are typically directed toward three primary sites on the molecule: the hydroxylamine, the substituted aromatic ring, and the amidine functionality.
The N-hydroxy group is a key site for derivatization, allowing for the synthesis of N-alkoxy and N-acyloxy analogues. A common strategy involves the alkylation or acylation of the hydroxyl group. For instance, N-alkoxyindoles can be prepared through a base-mediated cyclization followed by the addition of an electrophile. nih.gov This principle can be applied to this compound, where treatment with a suitable base followed by an electrophile like methyl iodide or benzyl (B1604629) bromide would yield the corresponding N-methoxy or N-benzyloxy derivatives.
Another approach involves protecting the hydroxyl group as a benzoyloxyamine, which can serve as a versatile intermediate for further modifications before being deprotected to reveal the N-hydroxy functionality. ucf.edu The synthesis of N-hydroxy-2'-deoxy-2'-fluoro-2'-C-chlorocytidine, for example, involves reacting the parent nucleoside with benzyloxyamine, followed by a deprotection step to yield the final N-hydroxy product. nih.gov These methods provide a pathway to create a library of analogues with modified steric and electronic properties at the nitrogen atom.
The electronic properties of the phenyl ring can be modulated by altering the substituents. The iodine atom in this compound is located at the para-position. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, which destabilizes the carbocation intermediate. libretexts.orglibretexts.org However, they are ortho- and para-directing because of a weaker, opposing electron-donating resonance effect, where their lone pairs can stabilize the carbocation intermediate at these positions. libretexts.org
The reactivity of the ring can be further modified by replacing the iodine atom or introducing additional substituents. Activating groups, which donate electrons to the ring, increase the rate of electrophilic substitution, while deactivating groups withdraw electron density and slow the reaction down. libretexts.orglibretexts.org The directing effect of these groups determines the position of subsequent substitutions.
Table 1: Classification of Potential Phenyl Ring Substituents and Their Effects This table is for illustrative purposes and actual effects can vary based on reaction conditions.
| Substituent Group | Example | Effect on Reactivity | Directing Effect |
| Strongly Activating | -OH, -NH₂ | Increases reactivity | Ortho, Para |
| Moderately Activating | -OR, -NHCOR | Increases reactivity | Ortho, Para |
| Weakly Activating | -CH₃, -Alkyl | Increases reactivity | Ortho, Para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Decreases reactivity | Ortho, Para |
| Moderately Deactivating | -COR, -CN, -CO₂R | Decreases reactivity | Meta |
| Strongly Deactivating | -NO₂, -CF₃ | Decreases reactivity | Meta |
Systematic studies on related compounds, such as TEMPO-type nitroxides, have shown that the position and nature of phenyl ring substituents can significantly influence redox properties and steric hindrance near the reactive center. rsc.org
The amidine functional group is a critical component for structural diversification. N-substituted amidines, in particular, are of significant interest in medicinal chemistry. core.ac.uk The synthesis of these analogues often circumvents the direct addition of amines to nitriles, which can be challenging. core.ac.uk
One established strategy involves the activation of the corresponding nitrile (in this case, 4-iodobenzonitrile). The nitrile can be activated by electron-withdrawing groups, making it more susceptible to nucleophilic attack by an amine. core.ac.uk Another classical approach is the Pinner reaction, where the nitrile reacts with an alcohol in the presence of hydrogen chloride to form an imino ether salt. This intermediate subsequently reacts with a primary or secondary amine to produce the desired N-substituted amidine. A patent for benzamidine synthesis describes the formation of benzamidoxime (B57231) from benzonitrile and hydroxylamine hydrochloride, followed by hydrogenation reduction to obtain the amidine. google.com By varying the amine used in these reactions, a wide array of derivatives with different substituents on the amidine nitrogen atoms can be generated.
Table 2: Examples of Amidine Group Diversification This table illustrates potential diversification starting from an activated 4-iodobenzonitrile intermediate.
| Reactant Amine | Resulting Amidine Structure (R¹, R²) | Type of Amidine |
| Ammonia (NH₃) | -C(=NH)NH₂ | Unsubstituted |
| Methylamine (CH₃NH₂) | -C(=NH)NHCH₃ | N-monosubstituted |
| Dimethylamine ((CH₃)₂NH) | -C(=NCH₃)N(CH₃)₂ or -C(=NH)N(CH₃)₂ | N,N-disubstituted |
| Aniline (C₆H₅NH₂) | -C(=NH)NHC₆H₅ | N-aryl |
| Piperidine (C₅H₁₀NH) | -C(=NH)N(C₅H₁₀) | N-cyclic |
Radiosynthesis and Isotopic Labeling Approaches
For applications in molecular imaging and metabolic studies, this compound can be labeled with radioactive isotopes. scripps.edu The presence of an iodine atom makes it a prime candidate for radioiodination with isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I.
A common method for radioiodination is direct electrophilic substitution on an aromatic ring using sodium iodide (e.g., Na¹²⁵I) and an oxidizing agent like Chloramine-T. nih.gov This method could be applied to a precursor such as N-hydroxy-benzamidine to introduce the radioiodine. The resulting radiolabeled product is typically purified using high-performance liquid chromatography (HPLC). nih.gov
Alternatively, a precursor-based approach can be used. This involves synthesizing a derivative, such as an organotin (e.g., tributylstannyl) or boronic acid ester precursor at the 4-position of the phenyl ring. This precursor is then subjected to a destannylation or deboronation reaction with the radioiodide, often providing higher specific activity and better regiochemical control. The synthesis and radiolabeling of numerous N-(alkylaminoalkyl)-substituted benzamides for melanoma imaging have been described, demonstrating the feasibility of these approaches for related structures. nih.gov
Beyond iodine, other isotopes can be incorporated. Carbon-14 (¹⁴C) or tritium (B154650) (³H) labeling would require a more complex multi-step synthesis starting from commercially available labeled precursors to build the molecule's carbon skeleton or introduce tritium at specific positions. scripps.edu
Table 3: Common Isotopes for Labeling Benzamidine Derivatives
| Isotope | Type | Common Use |
| Iodine-123 (¹²³I) | Gamma Emitter | SPECT Imaging |
| Iodine-125 (¹²⁵I) | Gamma Emitter | In vitro assays, Autoradiography |
| Iodine-131 (¹³¹I) | Beta/Gamma Emitter | Radiotherapy, Imaging |
| Carbon-14 (¹⁴C) | Beta Emitter | Metabolism (ADME) studies |
| Tritium (³H) | Beta Emitter | Metabolic studies, Receptor binding assays |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally sustainable by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. jddhs.comsamipubco.com These principles can be applied to the synthesis of this compound and its analogues.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. jddhs.com Green approaches prioritize the use of safer alternatives such as water, ethanol, or supercritical fluids, or conducting reactions under solvent-free conditions. jddhs.comwjpmr.com
Catalysis: Replacing stoichiometric reagents with catalytic amounts of a substance can significantly reduce waste. mdpi.com A patent related to benzamidine synthesis describes the use of a recyclable ionic liquid-supported nano-metal catalyst for the hydrogenation step, which is a significant improvement over methods using stoichiometric reducing agents like iron or zinc powder. google.com Biocatalysis, using enzymes, also offers a highly selective and environmentally friendly alternative. mdpi.com
Energy Efficiency: Innovative techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Continuous flow processing is another energy-efficient technique that allows for better control over reaction parameters and can lead to higher yields and purity. jddhs.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. wjpmr.com This involves choosing reactions that are addition-based rather than substitution- or elimination-based and avoiding the use of protecting groups whenever possible.
By integrating these approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign. jddhs.comsamipubco.com
Structure Activity Relationship Sar and Ligand Design Principles
Exploration of Substituent Effects on Biological Activity
Substituents on the phenyl ring of N-hydroxy-benzamidine derivatives can significantly modulate their biological efficacy. The nature, position, and electronic properties of these substituents influence the molecule's affinity for its target, as well as its pharmacokinetic properties.
The introduction of a halogen atom, particularly iodine, at the 4-position of the N-hydroxy-benzamidine core has a profound impact on its structure-activity relationship. Halogens, especially iodine, can form halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological macromolecule. This interaction can enhance binding affinity and specificity.
Research on related benzamidine (B55565) derivatives as inhibitors of enzymes like acrosin has demonstrated the importance of halogenation. For instance, studies have shown that di-iodinated benzamidine derivatives can exhibit significantly higher potency compared to the non-halogenated parent compound. The size, polarizability, and electronegativity of the halogen are critical factors. Iodine, being the largest and most polarizable of the common halogens, often forms the strongest halogen bonds, which can contribute to a substantial increase in biological activity.
Table 1: Illustrative Impact of Halogenation on the Inhibitory Activity of Benzamidine Derivatives against a Hypothetical Enzyme Target
| Compound | R1 | R2 | R3 | R4 | Relative Inhibitory Potency |
| 1 | H | H | H | H | 1 |
| 2 | Cl | H | H | H | 5 |
| 3 | Br | H | H | H | 10 |
| 4 | I | H | H | H | 20 |
Note: Data is hypothetical and for illustrative purposes to show the general trend of increasing potency with larger halogens.
The N-hydroxy moiety is a critical functional group that significantly influences the biological activity of 4-iodo-benzamidine. The process of N-hydroxylation, often a metabolic step mediated by enzymes like cytochrome P-450, can convert a less active amidine into a more potent N-hydroxylated form. nih.gov The N-hydroxyamidine group, also known as an amidoxime (B1450833), can act as a bioisostere for other functional groups and can chelate metal ions in the active sites of metalloenzymes.
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of N-Hydroxy-4-iodo-benzamidine is a key determinant of its biological activity. The relative orientation of the phenyl ring, the C=N double bond, and the N-hydroxy group influences how the molecule fits into the binding site of its target. The planarity of the benzamidine core can be affected by substituents, which in turn can impact binding.
While specific conformational analyses of this compound are not extensively documented in publicly available literature, studies on related N-hydroxy amides and benzamides provide valuable insights. iaea.org For instance, N-hydroxy amides have been found to favor a trans conformation in certain environments. nih.gov The rotation around the aryl-C(O) bond in benzamides can have appreciable energy barriers, indicating a non-coplanar conformation might be preferred in some cases. iaea.org The precise torsional angles and the preferred conformation of this compound in a biological environment would be crucial for a rational drug design approach.
Bioisosteric Replacements and Their Effects
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The benzamidine group itself is often used as a bioisostere for arginine. For this compound, bioisosteric replacements could be considered for both the N-hydroxyamidine and the iodo functionalities.
For the benzamidine moiety, various heterocyclic rings have been explored as bioisosteres to enhance properties like oral bioavailability. For example, aminoisoquinolines have been successfully used as benzamidine isosteres in the development of factor Xa inhibitors. nih.gov
Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound
| Original Functional Group | Potential Bioisostere | Rationale for Replacement |
| 4-Iodo | Trifluoromethyl (-CF3) | Similar size, can alter electronic properties and metabolic stability. nih.gov |
| 4-Iodo | Thiophene ring | Can mimic the steric and electronic properties of the iodophenyl group. |
| Benzamidine | Aminoisoquinoline | Can improve oral bioavailability. nih.gov |
| N-Hydroxyamidine | N-Hydroxysulfamide | Explored as a zinc-binding function in enzyme inhibitors. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a series of N-hydroxy-benzamidine derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
Fragment-Based Ligand Design Strategies
Fragment-based ligand design (FBLD) is a drug discovery approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound.
This compound, or its constituent parts, could be utilized in a fragment-based approach. The 4-iodophenyl group is a common fragment in medicinal chemistry due to its ability to form halogen bonds and serve as a scaffold for further chemical modification. Similarly, the N-hydroxyamidine functional group could be considered a fragment that provides key interactions with a target, such as hydrogen bonding or metal chelation.
In a hypothetical FBLD campaign, the 4-iodophenyl fragment might be identified through a fragment screen to bind to a particular pocket on a target protein. Subsequent steps would involve elaborating this fragment, for example, by adding the N-hydroxyamidine group, to enhance its affinity and create a more potent inhibitor.
Mechanistic Investigations of N Hydroxy 4 Iodo Benzamidine Interactions
Elucidation of Molecular Mechanisms of Action
The molecular mechanism of action for N-Hydroxy-4-iodo-benzamidine is not yet fully elucidated in scientific literature. However, based on its structural features, particularly the benzamidine (B55565) moiety, it is hypothesized to function primarily as a competitive inhibitor of serine proteases. Benzamidine and its derivatives are well-documented to interact with the active site of these enzymes. tribioscience.com The positively charged amidinium group is thought to form a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket. This interaction mimics the binding of the natural substrates' arginine or lysine (B10760008) side chains.
Enzyme Inhibition Kinetics and Mechanism
Benzamidine derivatives are classic examples of competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin. tribioscience.comnih.gov This inhibition is reversible. The inhibitor molecule competes with the substrate for binding to the enzyme's active site. The binding of the inhibitor to the active site prevents the substrate from binding, thus inhibiting the enzymatic reaction.
The inhibition constant (Ki) is a measure of the inhibitor's potency. For a series of substituted benzamidines, these values have been determined for several human serine proteases. nih.gov For instance, the inhibitory activity is influenced by the physicochemical properties of the substituent group. nih.gov Electron-donating substituents have been shown to increase the inhibitory activity of benzamidine against certain proteases. nih.gov
A hypothetical kinetic analysis for this compound would involve determining its Ki value against a panel of serine proteases. This would provide quantitative data on its inhibitory potency and selectivity.
Table 1: Hypothetical Inhibition Constants (Ki) of this compound against Various Serine Proteases
| Enzyme | Assumed Ki (μM) |
| Trypsin | Data not available |
| Thrombin | Data not available |
| Plasmin | Data not available |
| C1s | Data not available |
Note: This table is for illustrative purposes only, as specific experimental data for this compound is not currently available.
While the primary target of benzamidines are serine proteases, the potential for this compound to inhibit other enzyme classes should not be dismissed. Purine (B94841) nucleoside phosphorylase (PNP) is an enzyme involved in the purine salvage pathway. benthamscience.comnih.gov While there is no direct evidence of this compound inhibiting PNP, some nucleotide analogue inhibitors of PNP have been developed. nih.gov Given the structural differences, significant inhibition of PNP by this compound is considered less likely without specific experimental validation.
Investigation of Binding Modes and Interactions
The binding mode of this compound to its target enzymes has not been experimentally determined, for instance, through X-ray crystallography or NMR spectroscopy. However, computational modeling and docking studies, based on the known structures of serine proteases in complex with other benzamidine derivatives, can provide valuable insights.
The primary interactions are expected to be:
Ionic Interaction: The positively charged amidinium group forming a salt bridge with the conserved Asp189 in the S1 pocket.
Hydrogen Bonds: The amidino and N-hydroxy groups can potentially act as hydrogen bond donors and acceptors, forming hydrogen bonds with the backbone or side-chain atoms of the enzyme's active site residues.
Hydrophobic Interactions: The benzene (B151609) ring would likely be involved in hydrophobic interactions with nonpolar residues lining the active site pocket.
Halogen Bonding: The iodine atom at the 4-position could potentially form halogen bonds with electron-rich atoms in the active site, which could contribute to the binding affinity and selectivity.
Computer modeling of substituted benzamidines has suggested that direct interaction between the substituent and the enzyme surface is important in determining the inhibitory activity. nih.gov
Reaction Pathway Analysis in Chemical Transformations
The chemical reactivity of this compound, particularly the N-hydroxyamidine moiety, suggests potential involvement in various chemical transformations. The N-hydroxy group can influence the nucleophilicity and electrophilicity of the amidine functional group. Studies on related N-(hydroxybenzyl)benzamide derivatives have shown that they can react through different mechanisms depending on the pH, including specific-base-catalyzed and acid-catalyzed pathways. nih.gov
In the context of chemical synthesis, the iodo-substituent on the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would allow for the synthesis of a diverse range of derivatives with modified properties.
Photoredox Catalysis and Reaction Mechanism
The involvement of this compound in photoredox catalysis is an area that remains to be explored. However, the presence of an iodo-aromatic moiety suggests potential utility in such reactions. Iodoarenes can participate in photoredox-catalyzed reactions, for example, through the formation of aryl radicals upon single-electron transfer. rsc.org These reactive intermediates can then engage in various bond-forming reactions.
A plausible, yet hypothetical, photoredox catalytic cycle involving this compound could be initiated by the excitation of a photocatalyst by visible light. The excited photocatalyst could then interact with the iodo-aromatic compound, leading to the formation of a radical species and subsequent chemical transformations.
Biochemical Target Identification and Validation Research
Identification of Protein Targets
Research into the protein targets of benzamidine (B55565) derivatives suggests that they often interact with enzymes, particularly serine proteases. Benzamidine itself is a known competitive inhibitor of trypsin and other related enzymes, indicating that it binds to the active site of these proteins. nih.gov The introduction of a hydroxyl group and an iodine atom to the benzamidine scaffold, as in N-Hydroxy-4-iodo-benzamidine, can modify its binding affinity and selectivity for various protein targets.
The primary mechanism of action for many benzamidine-based compounds involves their interaction with the binding pockets of enzymes. For instance, in the case of trypsin, the positively charged amidine group of benzamidine is guided into the primary specificity pocket of the enzyme. nih.gov While direct studies identifying the full spectrum of protein targets for this compound are specific, the foundational structure suggests that serine proteases are a significant class of targets.
Characterization of Enzyme Inhibition Specificity and Selectivity
The specificity and selectivity of enzyme inhibition are critical parameters in drug discovery. For benzamidine and its derivatives, the focus has often been on their ability to inhibit proteases like trypsin. The inhibition can be either reversible or irreversible, depending on the chemical nature of the inhibitor. nih.gov
Studies on related compounds have shown that the mode of inhibition is influenced by several factors, including the length of alkyl groups, the stability of the acyl-enzyme intermediate, and the potential for chemical rearrangements within the active site. nih.gov For example, N-nitrosoamide derivatives of benzamidine have been designed as active-site-directed inhibitors of trypsin. These compounds can acylate the enzyme at a key serine residue (Ser-195), leading to inhibition. nih.gov The presence of the 4-iodo substitution on the benzene (B151609) ring of this compound likely influences its electronic properties and steric interactions within the enzyme's active site, thereby affecting its inhibition profile.
The table below summarizes the inhibition characteristics of benzamidine derivatives, which provides a framework for understanding the potential inhibitory actions of this compound.
| Inhibitor Class | Target Enzyme(s) | Mode of Inhibition | Key Structural Features |
| Benzamidine Derivatives | Trypsin, Serine Proteases | Competitive, Reversible/Irreversible | Positively charged amidine group, substitutions on the benzene ring |
| N-nitrosoamide Derivatives | Trypsin | Active-site-directed, can be irreversible | N-nitrosoamide group, aliphatic carbon chain |
Assessment of Modulatory Effects on Receptors (e.g., GPR119)
While the primary targets of benzamidine derivatives are often enzymes, there is also interest in their potential effects on other protein classes, such as G protein-coupled receptors (GPCRs). GPR119 is a GPCR that has been investigated as a potential target for metabolic diseases.
Currently, publicly available research directly linking this compound to the modulation of GPR119 is limited. However, the exploration of small molecules for their effects on various receptors is a common strategy in drug discovery. The chemical structure of this compound, with its aromatic and polar features, gives it the potential to interact with the binding sites of receptors like GPR119. Further screening and specific assays would be required to determine if it has any significant agonist or antagonist activity on this or other receptors.
In Vitro Biochemical Assays for Target Validation
A variety of in vitro biochemical assays are employed to validate the interaction between a compound and its putative target. For enzyme inhibitors like benzamidine derivatives, these assays are essential to determine the potency and mechanism of inhibition.
Commonly used assays include:
Enzyme Kinetics Assays: These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. By varying the concentrations of the substrate and inhibitor, key parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive) can be determined. For trypsin, the hydrolysis of a chromogenic or fluorogenic substrate is often monitored spectrophotometrically or fluorometrically.
Competitive Binding Assays: The ability of an inhibitor to compete with a known ligand for the active site of an enzyme can be assessed. A decrease in the binding of the known ligand in the presence of the test compound indicates that they share a binding site. nih.gov
Mass Spectrometry: This technique can be used to identify covalent modifications to the enzyme by an irreversible inhibitor. By analyzing the mass of the enzyme before and after incubation with the inhibitor, the formation of an adduct can be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the interaction between an inhibitor and its target protein. It can be used to map the binding site and to understand the conformational changes that occur upon binding.
These assays are fundamental in the process of validating the biochemical targets of this compound and understanding its mechanism of action at a molecular level.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For N-Hydroxy-4-iodo-benzamidine, this method is instrumental in identifying key interactions with target proteins, such as serine proteases, which are often implicated in various diseases.
Docking simulations would place this compound into the active site of a target protein, and scoring functions would then rank the potential binding poses based on their predicted binding affinity. The analysis of these docked poses reveals crucial ligand-protein interactions, including:
Hydrogen Bonds: The N-hydroxy and amidine groups of the compound are potential hydrogen bond donors and acceptors, likely forming strong interactions with amino acid residues like aspartate, serine, and histidine in a protein's active site.
Halogen Bonds: The iodine atom at the 4-position of the benzene (B151609) ring can participate in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen. This can significantly contribute to the binding affinity and selectivity of the compound.
Hydrophobic Interactions: The phenyl ring of this compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the ligand-protein complex.
These interactions are fundamental to understanding the compound's mechanism of action and for designing more effective analogues. For instance, studies on similar benzamidine (B55565) derivatives have shown that the orientation of the molecule within the binding site is critical for its inhibitory activity.
Molecular Dynamics Simulations to Explore Conformational Space and Binding
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations of this compound complexed with a target protein can provide deeper insights into:
Conformational Stability: MD simulations can assess the stability of the docked pose, ensuring that the predicted interactions are maintained over a biologically relevant timescale. The root mean square deviation (RMSD) of the ligand and protein backbone is often monitored to evaluate the stability of the complex.
Binding Pocket Flexibility: These simulations can reveal the flexibility of the protein's binding site and how it adapts to the presence of the ligand. This information is crucial for understanding the induced-fit model of ligand binding.
Solvent Effects: MD simulations explicitly include solvent molecules, allowing for a more accurate representation of the binding event by considering the role of water in mediating or disrupting ligand-protein interactions.
By analyzing the trajectory of an MD simulation, researchers can identify key residues that are consistently involved in the interaction, providing a more robust understanding of the binding mode.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound at the atomic level. These calculations provide valuable data on:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can predict the molecule's reactivity and the sites most likely to be involved in chemical reactions.
Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface can identify electron-rich and electron-poor regions, which is crucial for understanding non-covalent interactions like hydrogen and halogen bonds.
Partial Atomic Charges: The calculation of partial atomic charges provides a quantitative measure of the charge distribution within the molecule, helping to rationalize observed intermolecular interactions.
This information is vital for a detailed understanding of the molecule's intrinsic properties and how they govern its interactions with biological targets.
Prediction of Binding Affinity and Selectivity
A primary goal of computational modeling is to predict the binding affinity and selectivity of a compound for its target. Various computational methods can be employed to estimate these properties for this compound:
Scoring Functions: The scoring functions used in molecular docking provide a rapid estimation of binding affinity. While useful for ranking potential ligands, they often lack high accuracy.
Free Energy Calculations: More rigorous methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions of binding free energies. These methods simulate the transformation of one ligand into another to calculate the difference in their binding affinities.
MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are end-point methods that calculate the binding free energy from MD simulation trajectories. They offer a balance between computational cost and accuracy.
By predicting the binding affinity for the target protein and off-target proteins, these methods can also forecast the selectivity of this compound, a critical factor for minimizing potential side effects.
Design of Novel Analogues using Computational Approaches
The insights gained from the aforementioned computational studies form the basis for the rational design of novel analogues of this compound with improved properties. This process, often referred to as structure-based drug design, involves:
Identifying Modification Sites: Analysis of the ligand-protein complex can highlight positions on the this compound scaffold where modifications could enhance binding affinity or selectivity. For example, if a specific region of the binding pocket is hydrophobic, adding a complementary hydrophobic group to the ligand could improve its potency.
Virtual Screening: Once potential modifications are identified, large virtual libraries of new analogues can be created and computationally screened using molecular docking and other methods to prioritize the most promising candidates for synthesis and experimental testing.
De Novo Design: In some cases, computational algorithms can be used to design entirely new molecules that are predicted to bind to the target protein with high affinity and selectivity.
Advanced Analytical Methodologies for N Hydroxy 4 Iodo Benzamidine
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the molecular-level investigation of N-Hydroxy-4-iodo-benzamidine, providing fundamental information about its structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by probing the magnetic properties of its atomic nuclei. ¹H NMR would identify the number and environment of hydrogen atoms, showing distinct signals for the aromatic protons on the iodinated benzene (B151609) ring and the protons of the N-hydroxy-benzamidine group. ¹³C NMR spectroscopy would complement this by identifying all unique carbon environments within the molecule, from the iodine-substituted carbon to the amidine carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum would be expected to show characteristic vibrational bands corresponding to N-H, O-H, C=N, and C-I bonds, as well as aromatic C-H and C=C stretching. The precise frequencies of these bands confirm the presence of the key structural motifs of the molecule.
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound would display absorption maxima (λmax) corresponding to π→π* transitions within the aromatic system. This technique is valuable for quantitative analysis and for studying interactions with other molecules that may cause a shift in the absorption spectrum.
Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of N--Hydroxy-4-iodo-benzamidine. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₇H₆IN₂O. The fragmentation pattern observed in the mass spectrum offers additional structural information, revealing stable fragments that are characteristic of the molecule's structure. The calculated molecular weight is approximately 263.03 g/mol .
| Spectroscopic Data Summary for this compound | | :--- | :--- | | Technique | Expected Observations | | ¹H NMR | Signals corresponding to aromatic protons and N-hydroxy-amidine protons. | | ¹³C NMR | Resonances for aromatic carbons and the amidine functional group carbon. | | FTIR (cm⁻¹) | Characteristic peaks for O-H, N-H, C=N, C-I, and aromatic C=C bonds. | | UV-Vis (nm) | Absorption maxima related to electronic transitions in the aromatic ring. | | Mass Spec (m/z) | Molecular ion peak confirming the molecular weight; fragmentation pattern. | Note: Specific experimental data from peer-reviewed literature for this compound is not readily available in the public domain based on conducted searches.
Chromatographic Separation and Purity Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for the purity analysis of this compound. A reversed-phase HPLC method would typically be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area from the chromatogram allows for precise quantification of its purity.
| Illustrative HPLC Method Parameters | | :--- | :--- | | Parameter | Typical Condition | | Column | Reversed-Phase C18 | | Mobile Phase | Acetonitrile/Water Gradient | | Detector | UV-Vis (at λmax) | | Flow Rate | 1.0 mL/min | | Purity Determination | Based on peak area percentage in the chromatogram. | Note: A specific, validated HPLC method for this compound was not found in the searched scientific literature.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. If this compound were being studied as an inhibitor or ligand for a biological target such as an enzyme, ITC would be employed to directly measure the heat released or absorbed during the binding event. This single experiment can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.
X-ray Crystallography for Structural Elucidation
| Structural Information from X-ray Crystallography | | :--- | :--- | | Unit Cell Dimensions | The size and shape of the basic repeating crystalline unit. | | Space Group | The crystal's symmetry elements. | | Atomic Coordinates | The precise 3D position of each atom in the molecule. | | Bond Lengths & Angles | Exact measurements of the molecular geometry. | | Intermolecular Interactions | Details of how molecules pack together in the crystal lattice. | Note: The crystal structure of this compound has not been deposited in publicly accessible crystallographic databases according to the conducted searches.
Supramolecular Interactions and Assembly Principles
Hydrogen Bonding Networks Involving the Amidine Moiety
The amidine group, with its combination of hydrogen bond donors (the N-H protons) and acceptors (the nitrogen lone pairs), is a powerful motif for the formation of robust hydrogen bonding networks. In N-Hydroxy-4-iodo-benzamidine, both the amidine and the N-hydroxy groups are primary sites for hydrogen bonding.
Studies on related benzamide (B126) structures have shown that the amide…amide dimer synthon can form extensive networks through the NH2 group mdpi.com. By analogy, the amidine moiety in this compound is expected to form similar strong, directional interactions. The basicity of the amidine group can be lower in more buried or sterically hindered environments, which can influence its hydrogen bonding behavior nih.govrsc.org.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Interaction Type |
| Amidine N-H | Amidine N | Intermolecular |
| Amidine N-H | Hydroxyl O | Intermolecular |
| Hydroxyl O-H | Amidine N | Intermolecular |
| Hydroxyl O-H | Hydroxyl O | Intermolecular |
Halogen Bonding Interactions
The iodine atom at the 4-position of the benzene (B151609) ring introduces the capacity for halogen bonding, a highly directional and tunable non-covalent interaction. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, opposite to the C-I covalent bond. This positive region can interact favorably with Lewis bases, such as the lone pairs of nitrogen or oxygen atoms in neighboring molecules.
Pi-Stacking and Aromatic Interactions
The iodinated benzene ring of this compound is capable of participating in π-stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The geometry of π-stacking can vary, with common arrangements including face-to-face (sandwich) and parallel-displaced configurations wikipedia.org.
The typical distance for π-π stacking interactions is in the range of 3.2 to 3.5 Å ic.ac.uk. The presence of the iodine substituent can influence the electronic distribution of the aromatic ring, potentially affecting the strength and preferred geometry of these interactions. In some cases, iodine has a high affinity for aromatic compounds, which can influence the packing in the solid state quora.com. These π-stacking interactions, in concert with hydrogen and halogen bonds, play a crucial role in the stabilization of the resulting supramolecular assemblies.
Table 2: Typical Geometries of Aromatic Interactions
| Interaction Type | Description | Typical Distance (Å) |
| Face-to-Face Stacking | Aromatic rings are parallel and directly on top of each other. | < 4.0 |
| Parallel-Displaced Stacking | Aromatic rings are parallel but offset from one another. | < 5.0 |
| Edge-to-Face (T-shaped) | The edge of one aromatic ring points towards the face of another. | < 5.5 |
Salt Bridge Formation and Solvation Effects
The amidine moiety of this compound is basic and can be protonated to form a positively charged amidinium ion. This cation can then participate in strong electrostatic interactions with a suitable anion to form a salt bridge. A salt bridge is a combination of a hydrogen bond and an ionic bond, making it a particularly strong non-covalent interaction.
The formation of a salt bridge is highly dependent on the pH of the environment and the pKa of the amidine group. The pKa of an amidine within a molecule can be influenced by its local environment, including intramolecular hydrogen bonding opportunities nih.gov. Solvation also plays a critical role in the stability of salt bridges. Polar solvents can stabilize the separated ions, while nonpolar solvents can favor the formation of tight ion pairs. The interplay between the strength of the salt bridge and the desolvation penalty is a key consideration in the design of supramolecular systems in solution.
Design of Supramolecular Systems and Assemblies
The diverse array of non-covalent interactions exhibited by this compound makes it a versatile building block for the design of complex supramolecular systems. By understanding and controlling the interplay of hydrogen bonding, halogen bonding, π-stacking, and salt bridge formation, it is possible to direct the self-assembly of this molecule into predictable and functional architectures.
For example, the strong and directional nature of hydrogen and halogen bonds can be exploited to create one-dimensional tapes, two-dimensional sheets, or three-dimensional frameworks. The introduction of complementary molecules that can specifically interact with the different functional groups of this compound can lead to the formation of co-crystals with desired properties. Furthermore, external stimuli such as changes in pH or solvent polarity could be used to trigger conformational changes or disassembly of the supramolecular structures. The self-assembly of peptides, for instance, can be controlled by bipyridine derivatives, showcasing how external molecules can direct assembly pathways researchgate.netnih.gov. While not directly involving this compound, these principles of directed self-assembly are broadly applicable.
The rational design of such systems requires a detailed understanding of the relative strengths and geometric preferences of the various non-covalent interactions. Computational modeling and experimental structural analysis, such as X-ray crystallography, are essential tools for elucidating the principles that govern the supramolecular assembly of this compound.
Future Research Trajectories and Academic Perspectives
Development of Next-Generation Benzamidine (B55565) Derivatives
The core structure of N-Hydroxy-4-iodo-benzamidine is ripe for the development of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future efforts will likely focus on systematic modifications of the benzamidine scaffold to explore the structure-activity relationships (SAR). Key areas of exploration will include:
Substitution at the Phenyl Ring: The iodine atom at the 4-position can be replaced with other halogens (Br, Cl, F) or with a variety of other functional groups to modulate the electronic and steric properties of the molecule. This can influence binding affinity and selectivity for target proteins.
Modification of the Amidine and Hydroxamic Acid Groups: These key functional groups, responsible for critical interactions with biological targets, can be altered to fine-tune activity. For instance, the N-hydroxy group could be alkylated or acylated to create prodrugs with improved bioavailability.
Scaffold Hopping: While retaining the key pharmacophoric features of this compound, researchers can explore entirely new core structures. This "scaffold hopping" approach can lead to the discovery of novel intellectual property and compounds with completely different ADME (absorption, distribution, metabolism, and excretion) profiles.
A summary of potential modifications for next-generation benzamidine derivatives is presented in the table below.
| Modification Strategy | Rationale | Potential Outcomes |
| Halogen Substitution | Modulate electronic and steric properties. | Altered binding affinity and selectivity. |
| Functional Group Addition | Introduce new interaction points with target. | Enhanced potency and target specificity. |
| Prodrug Development | Mask polar groups to improve cell permeability. | Improved oral bioavailability. |
| Scaffold Hopping | Explore novel chemical space. | Discovery of new intellectual property with improved drug-like properties. |
Application in Chemical Probe Development
The inherent reactivity and potential for specific biological interactions make this compound an attractive starting point for the development of chemical probes. These tools are essential for studying the function and localization of proteins and other biomolecules in living systems. Future research in this area could involve:
Attachment of Reporter Tags: The benzamidine scaffold can be functionalized with fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. Such probes would enable researchers to visualize the distribution of target enzymes or receptors within cells and tissues.
Development of Activity-Based Probes (ABPs): ABPs are designed to covalently bind to the active site of a specific enzyme, providing a direct readout of enzymatic activity. The hydroxamic acid moiety of this compound could be modified to incorporate a reactive "warhead" for this purpose.
Radioiodination for in vivo Imaging: The presence of an iodine atom allows for the straightforward synthesis of radioiodinated versions of the molecule (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I). These radiotracers could be used in non-invasive imaging techniques like SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) to study the distribution and density of target proteins in vivo.
Exploration of Novel Enzyme Classes or Receptors
While benzamidine derivatives are well-known inhibitors of serine proteases, the unique combination of functional groups in this compound may allow it to interact with novel enzyme classes or receptors. A systematic screening of this compound against a broad panel of biological targets could reveal unexpected activities. Potential areas of interest include:
Metalloproteinases: The hydroxamic acid group is a known zinc-binding motif, suggesting that this compound or its derivatives could inhibit metalloproteinases, a class of enzymes involved in tissue remodeling and cancer progression.
Histone Deacetylases (HDACs): Hydroxamic acids are also a key feature of many HDAC inhibitors, a class of drugs used in cancer therapy. The potential for this compound to inhibit HDACs warrants further investigation.
Other Amidine-Binding Proteins: The amidine group can participate in hydrogen bonding and electrostatic interactions with a variety of protein targets beyond serine proteases. Unbiased screening approaches could identify novel binding partners for this scaffold.
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and these technologies can be powerfully applied to the development of this compound derivatives. researchgate.netchemrxiv.org Future research will likely leverage AI and ML in several key areas:
Predictive Modeling: ML algorithms can be trained on existing data for benzamidine derivatives to build predictive models for properties such as binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity). These models can then be used to prioritize the synthesis of new compounds with a higher probability of success. researchgate.netnih.gov
De Novo Design: Generative AI models can design entirely new molecules based on a desired set of properties. easychair.org By providing the model with the core structure of this compound and a target product profile, researchers can generate novel derivative ideas that may not be obvious from traditional medicinal chemistry approaches.
Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds against a target protein structure to identify potential hits. chemrxiv.org This can significantly accelerate the initial stages of drug discovery for new derivatives of this compound.
The table below outlines the potential applications of AI and ML in the development of this compound derivatives.
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Training algorithms to predict compound properties. | Prioritization of synthetic targets and reduced attrition rates. |
| De Novo Design | Generating novel molecular structures with desired properties. | Exploration of new chemical space and discovery of novel scaffolds. |
| Virtual Screening | Rapidly screening large virtual libraries of compounds. | Accelerated hit identification and lead generation. |
Methodological Advancements in Synthesis and Characterization
To support the rapid development of next-generation derivatives and chemical probes, methodological advancements in the synthesis and characterization of this compound and its analogs will be crucial. Future research in this area should focus on:
Efficient Synthetic Routes: The development of more efficient, scalable, and environmentally friendly synthetic routes will be essential for producing a diverse range of derivatives for screening. This could involve exploring novel coupling reactions for the introduction of the iodine atom or alternative methods for the formation of the hydroxamic acid and amidine functionalities.
Advanced Characterization Techniques: The use of advanced analytical techniques will be critical for the unambiguous characterization of new compounds. This includes two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography to determine the precise structure and stereochemistry of the molecules.
High-Throughput Synthesis and Screening: The implementation of automated, high-throughput synthesis and screening platforms will enable the rapid evaluation of large libraries of derivatives, accelerating the discovery of new lead compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Hydroxy-4-iodo-benzamidine?
- Methodological Answer : A common approach involves coupling reactions using carbodiimide-based reagents (e.g., EDC or DCC) to activate carboxylic acid intermediates. For example, coupling 4-iodobenzoic acid derivatives with hydroxylamine under controlled pH conditions (e.g., DMF solvent with triethylamine) can yield the target compound. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR spectra to confirm the presence of the hydroxyamidine group (e.g., hydroxyl proton resonance at ~10-12 ppm) and iodine substitution on the aromatic ring .
- X-ray Crystallography : Resolve crystal structures to verify bond angles and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and amidine groups) .
- FT-IR : Identify characteristic peaks (e.g., N–O stretch at ~950 cm, C=N stretch at ~1650 cm) .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate the method with spiked samples to assess recovery rates (>95%) and limit of detection (LOD < 0.1 µg/mL). Cross-validate with LC-MS for molecular ion confirmation (e.g., [M+H] at m/z ~290) .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like histone deacetylases (HDACs). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. Compare results with experimental IC values from enzymatic assays .
Q. What strategies resolve discrepancies between experimental and computational data for this compound?
- Methodological Answer :
- Experimental Validation : Re-run assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to refine computational predictions of electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., force field selection) and experimental measurements (e.g., instrument calibration) .
Q. How can this compound be applied in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., acetylated peptides) to measure HDAC inhibition. Calculate values via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to confirm stoichiometry and affinity .
Q. What data management practices ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion to document synthesis protocols and spectral data .
- Public Repositories : Deposit raw datasets in RADAR4Chem or nmrXiv for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
